

physical properties of 2-Fluoro-3-hydroxypyridine (melting point, solubility)

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Compound of Interest

Compound Name: 2-Fluoro-3-hydroxypyridine

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Technical Guide: Physicochemical Properties of 2-Fluoro-3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **2-Fluoro-3-hydroxypyridine**, focusing on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with this compound.

Core Physical Properties

2-Fluoro-3-hydroxypyridine is a pyridine derivative that is of interest in medicinal chemistry and materials science. An accurate understanding of its physical properties is crucial for its application in synthesis, formulation, and biological studies.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of **2-Fluoro-3-hydroxypyridine**.

Physical Property	Value	Source(s)
Melting Point	126.0 - 131.0 °C	
131 - 133 °C	[1]	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.	[1]
Quantitative solubility data is not readily available in published literature.		

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for the determination of the physical properties listed above. These methodologies are widely accepted and can be applied to **2-Fluoro-3-hydroxypyridine**.

Melting Point Determination

The melting point of an organic solid can be determined with a high degree of accuracy using a capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of dry **2-Fluoro-3-hydroxypyridine** is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the closed end, aiming for a sample height of 2-3 mm.
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of a melting point apparatus.
- **Heating and Observation:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination (Qualitative)

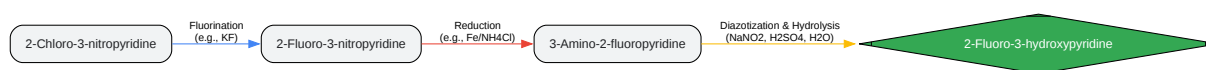
A qualitative assessment of solubility is a fundamental step in characterizing a new compound.

Methodology:

- **Solvent Selection:** A range of representative solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide, acetone, dichloromethane, hexane) should be selected to cover a spectrum of polarities.
- **Procedure:**
 - Approximately 10-20 mg of **2-Fluoro-3-hydroxypyridine** is placed into a small test tube.
 - The selected solvent is added dropwise, with vigorous agitation after each addition.
 - The process is continued until the solid dissolves completely or a significant volume of solvent (e.g., 1-2 mL) has been added without dissolution.
- **Observation and Classification:** The compound's solubility is classified based on the amount of solvent required for dissolution. Common classifications include:
 - **Very Soluble:** Dissolves in less than 1 part of solvent.
 - **Freely Soluble:** Dissolves in 1 to 10 parts of solvent.
 - **Soluble:** Dissolves in 10 to 30 parts of solvent.
 - **Sparingly Soluble:** Dissolves in 30 to 100 parts of solvent.
 - **Slightly Soluble:** Dissolves in 100 to 1,000 parts of solvent.
 - **Very Slightly Soluble:** Dissolves in 1,000 to 10,000 parts of solvent.
 - **Practically Insoluble:** Requires more than 10,000 parts of solvent.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for the preparation of **2-Fluoro-3-hydroxypyridine**.^[2] This multi-step process begins with 2-chloro-3-nitropyridine and proceeds through fluorination, reduction of the nitro group, and finally, diazotization followed by hydrolysis to yield the target compound.^[2]



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Caption: Synthetic pathway for **2-Fluoro-3-hydroxypyridine**.

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References

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- 2. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [physical properties of 2-Fluoro-3-hydroxypyridine (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122602#physical-properties-of-2-fluoro-3-hydroxypyridine-melting-point-solubility]

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